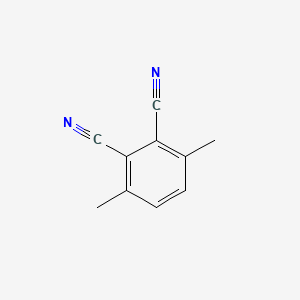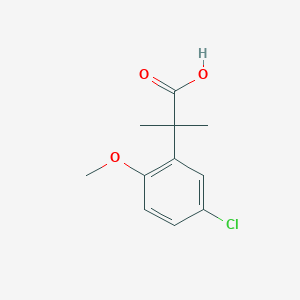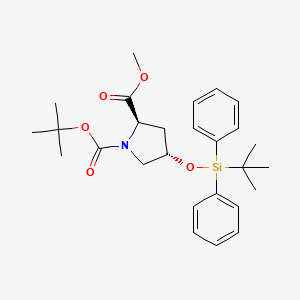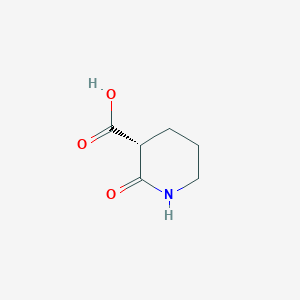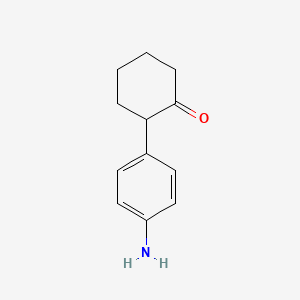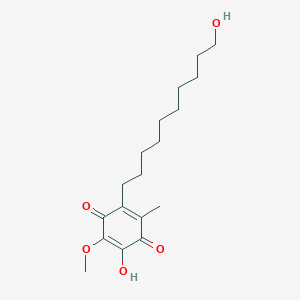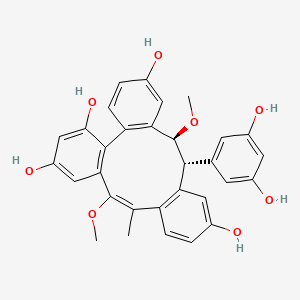![molecular formula C12H23IO B13060490 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is an organic compound with the molecular formula C12H23IO. It is characterized by the presence of an iodine atom attached to a cycloheptane ring, which is further substituted with a 3-methylbutan-2-yloxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane typically involves the iodination of a cycloheptane derivative followed by the introduction of the 3-methylbutan-2-yloxy group. One common method involves the reaction of cycloheptanol with iodine in the presence of a base to form the iodo derivative. This is followed by the reaction with 3-methylbutan-2-ol under acidic conditions to introduce the 3-methylbutan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of cycloheptanol, cycloheptylamine, or cycloheptylthiol.
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Reduction: Formation of cycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the cycloheptane ring and 3-methylbutan-2-yloxy group can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Iodo-2-methoxynaphthalene
- 1-Iodo-2-methoxybenzene
- 1-Iodo-2-methoxycyclohexane
Uniqueness
1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is unique due to its specific substitution pattern and the presence of both an iodine atom and a bulky 3-methylbutan-2-yloxy group. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H23IO |
|---|---|
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
1-iodo-2-(3-methylbutan-2-yloxy)cycloheptane |
InChI |
InChI=1S/C12H23IO/c1-9(2)10(3)14-12-8-6-4-5-7-11(12)13/h9-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
QNHGQFDHLLXKQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC1CCCCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)

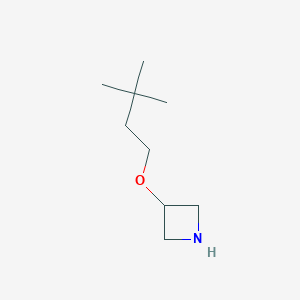
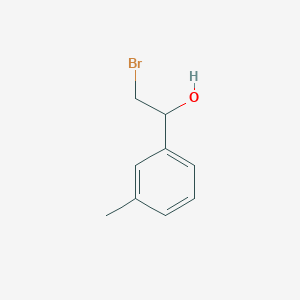
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
